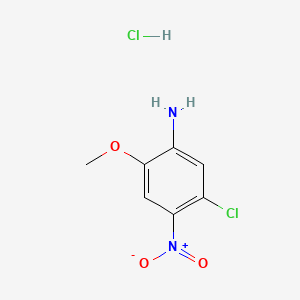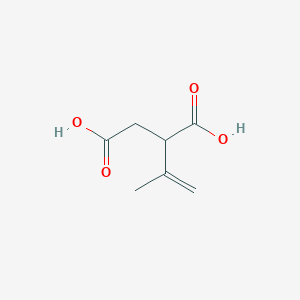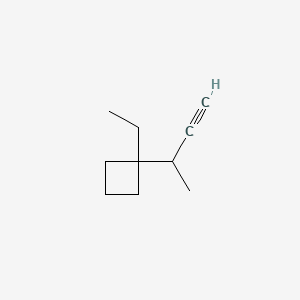![molecular formula C17H20N2O6 B15317394 [2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines the structural features of adamantane and nitrofuran Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while nitrofuran is a class of compounds known for their antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves the following steps:
Formation of Adamantane Derivative: The adamantane framework is constructed through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.
Carbamoylation: The adamantane derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Nitrofuran: The final step involves coupling the carbamoylated adamantane with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran ring can be reduced to form amine derivatives.
Substitution: The adamantane framework can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the adamantane framework.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the adamantane framework.
Applications De Recherche Scientifique
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use as an antibiotic or antiviral agent.
Mécanisme D'action
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves the activation of the nitrofuran moiety. In bacterial cells, nitrofuran compounds are activated via reduction by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The adamantane framework may enhance the stability and delivery of the compound to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane Derivatives: Compounds such as 1,3-dehydroadamantane and other substituted adamantanes.
Nitrofuran Derivatives: Compounds like nitrofurantoin and nitrofurazone.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to the combination of the adamantane and nitrofuran moieties, which may confer enhanced stability, bioavailability, and antimicrobial activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H20N2O6 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
[2-(1-adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c20-14(9-24-16(21)13-1-2-15(25-13)19(22)23)18-17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,20) |
Clé InChI |
NZZSASYPSJNFGL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Solubilité |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


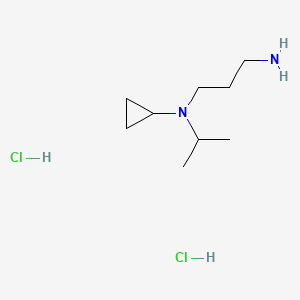
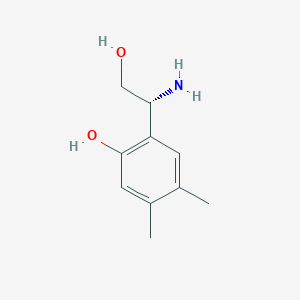
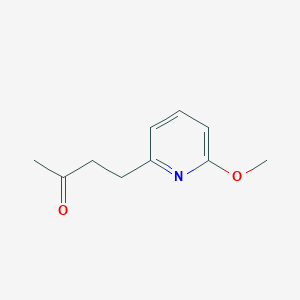
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
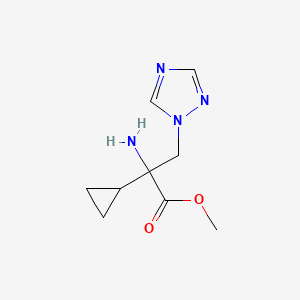
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
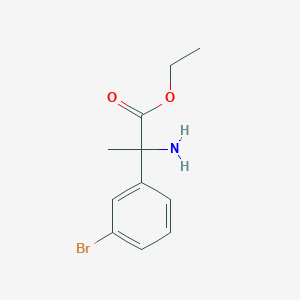
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
